

Assessing the Purity of CH₂COOH-PEG3-CH₂COOH: A Comparative Guide

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Compound of Interest

Compound Name: CH₂COOH-PEG3-CH₂COOH

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For researchers, scientists, and drug development professionals utilizing PEG linkers, ensuring the purity of these reagents is paramount to achieving reproducible and reliable results in bioconjugation, drug delivery, and materials science. This guide provides an objective comparison of analytical methods for assessing the purity of the homobifunctional linker, **CH₂COOH-PEG3-CH₂COOH** (3,6,9,12-Tetraoxatetradecanedioic acid), and contrasts its characteristics with alternative linker technologies.

Purity Assessment of CH₂COOH-PEG3-CH₂COOH

The purity of PEG derivatives is critical, as contaminants can include unreacted starting materials (e.g., species with hydroxyl groups) or byproducts from side reactions.^[1] A multi-faceted analytical approach is required for comprehensive characterization. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).^[2]

Data Presentation: Purity Analysis Techniques

Technique	Principle	Information Provided	Common Impurities Detected
HPLC	Separation based on polarity (Reversed-Phase) or size (Size Exclusion).	Purity percentage, presence of oligomeric species, separation of byproducts.[3]	Partially functionalized PEG (HOOC-PEG-OH), unreacted starting material (HO-PEG-OH), other structurally related impurities.[1]
¹ H NMR	Measures the magnetic properties of atomic nuclei.	Structural confirmation, verification of end-group functionalization, and quantification of purity against a known standard.[4][5]	Residual hydroxyl protons, solvent impurities, incorrect functional group integration ratios.[5]
Mass Spec (MS)	Measures the mass-to-charge ratio of ionized molecules.	Confirms molecular weight of the target compound and identifies the mass of impurities.[6][7]	Molecules with incomplete PEG chains, unreacted starting materials, and other synthesis byproducts.[7]

A typical Certificate of Analysis for commercial **CH₂COOH-PEG₃-CH₂COOH** may report a purity of over 99% as determined by HPLC.[2]

Comparison with Alternative Linkers

The choice of a linker extends beyond purity and depends heavily on the specific application. **CH₂COOH-PEG₃-CH₂COOH** is a homobifunctional linker, meaning it has identical reactive groups at both ends. This can sometimes lead to a mixture of products in conjugation reactions.[8] Alternatives include heterobifunctional PEGs and non-PEG linkers.

Data Presentation: Linker Technology Comparison

Linker Type	Example(s)	Structure & Functionality	Key Advantages	Common Applications
Homobifunctional PEG (Target)	CH ₂ COOH-PEG ₃ -CH ₂ COOH	Linear PEG chain with a carboxylic acid at each terminus.	Simple structure, cost-effective.[9]	Crosslinking proteins, surface modification.
Heterobifunctional PEG	Mal-PEG-NHS, Boc-NH-PEG ₃ -COOH[10]	Possesses two different reactive groups (e.g., maleimide and NHS ester).	Allows for controlled, sequential conjugation, leading to more homogenous products.[8][10]	Antibody-Drug Conjugates (ADCs), targeted therapies.[10]
Click Chemistry PEG	DBCO-PEG ₄ -NHS Ester, Azido-PEG ₃ -COOH[10]	Features bio-orthogonal reactive groups (e.g., azide, alkyne, tetrazine).[11]	High specificity and efficiency, reactions proceed well in complex biological media.	Site-specific bioconjugation, live-cell imaging.
Non-PEG Linkers	Peptide-based (MC-Val-Cit-PAB), Hydrazone, Disulfide[12]	Do not contain a polyethylene glycol chain; often designed for specific cleavage.	Overcomes potential PEG immunogenicity, allows for targeted drug release via enzymatic or pH-based cleavage.	Prodrugs, ADCs with controlled release mechanisms.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing purity assessment results.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of low molecular weight, non-UV absorbing compounds like **CH₂COOH-PEG3-CH₂COOH**.

- System: HPLC system with an Evaporative Light Scattering Detector (ELSD), as PEG lacks a strong UV chromophore.[14]
- Column: PLRP-S 100Å 5 µm, 150 x 4.6 mm.[14]
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile (ACN)
- Gradient: 10-30% B over 12 minutes.[14]
- Flow Rate: 1.0 mL/min.[14]
- Detector Settings (ELSD): Nebulizer Temp: 50°C, Evaporator Temp: 70°C, Gas Flow: 1.6 SLM.[14]
- Sample Preparation: Dissolve the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
- Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is designed to confirm the structure and verify the complete conversion of terminal hydroxyl groups to carboxylic acids.

- Spectrometer: 400 MHz NMR Spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is particularly useful as it often reveals a distinct hydroxyl peak (around 4.56 ppm) for PEG starting materials, which should be absent in the final dicarboxylic acid product.[5]

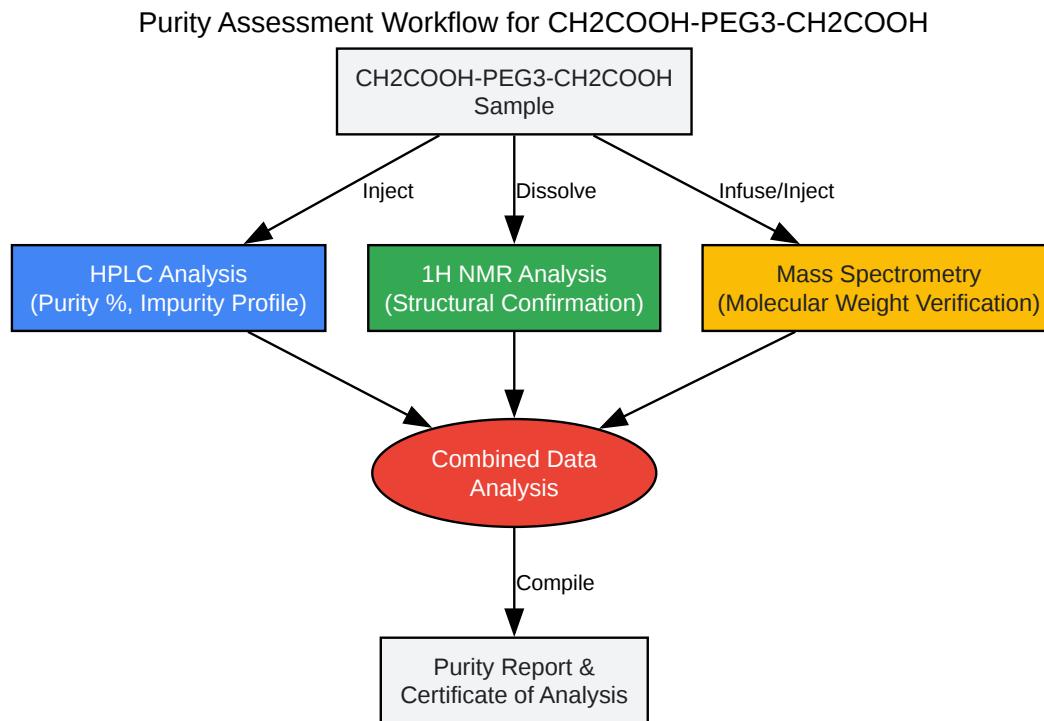
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
- Acquisition: Acquire a standard proton spectrum.
- Analysis:
 - Confirm the presence of the characteristic PEG backbone protons (a singlet or multiplet around 3.5-3.6 ppm).
 - Verify the presence of the methylene protons adjacent to the carboxyl group (a singlet around 4.0-4.2 ppm).
 - Crucially, confirm the absence of the terminal hydroxyl proton peak from the starting material.^[5] The integration ratio of the backbone protons to the protons adjacent to the acid group should be consistent with the PEG3 structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used to confirm the molecular weight of the main component and identify any impurities.

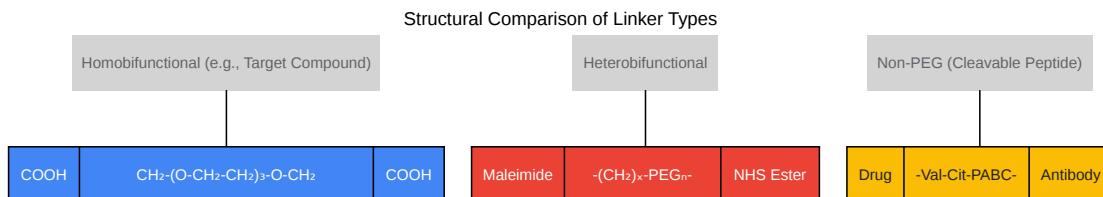
- System: An LC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
^[7]
- Column: A reversed-phase column suitable for small molecules (e.g., C8 or C18).^[15]
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 15 minutes).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of **CH₂COOH-PEG3-CH₂COOH** (266.25 g/mol) as [M+H]⁺, [M+Na]⁺, or other adducts.^[2] Check for peaks corresponding to potential impurities, such as the starting diol or the mono-acid intermediate.

Mandatory Visualizations



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Caption: A typical workflow for the comprehensive purity assessment of PEG linkers.



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Caption: Key structural differences between linker classes.

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